N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide
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Overview
Description
N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide is a chemical compound with the molecular formula C8H16ClNO2S and a molecular weight of 225.74 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring, a sulfonamide group, and a chloromethyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide typically involves the reaction of tert-butylamine with a chloromethyl cyclopropane derivative in the presence of a sulfonyl chloride . The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The compound can be reduced to form amines or other derivatives.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with biological molecules, while the chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target proteins . These interactions can modulate the activity of the target molecules and result in various biological effects.
Comparison with Similar Compounds
N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide can be compared with other similar compounds, such as:
N-tert-butyl-1-(bromomethyl)cyclopropane-1-sulfonamide: Similar structure but with a bromomethyl group instead of a chloromethyl group.
N-tert-butyl-1-(hydroxymethyl)cyclopropane-1-sulfonamide: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
N-tert-butyl-1-(methyl)cyclopropane-1-sulfonamide: Similar structure but with a methyl group instead of a chloromethyl group.
The uniqueness of this compound lies in its specific reactivity and potential biological activities, which are influenced by the presence of the chloromethyl group.
Properties
IUPAC Name |
N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO2S/c1-7(2,3)10-13(11,12)8(6-9)4-5-8/h10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVASIJJYWDWGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1(CC1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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